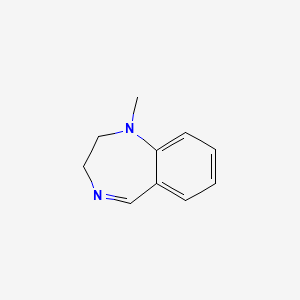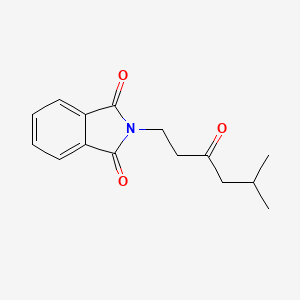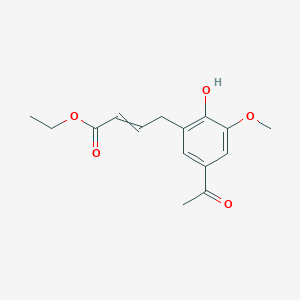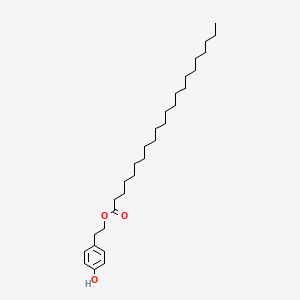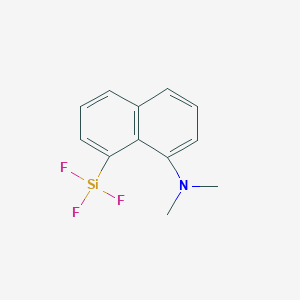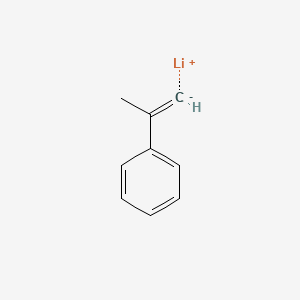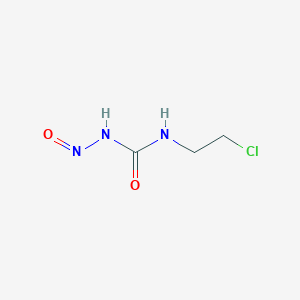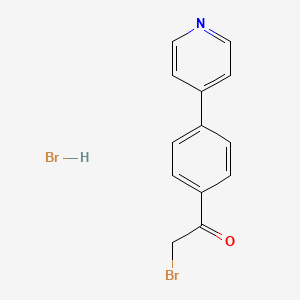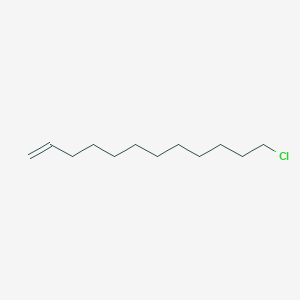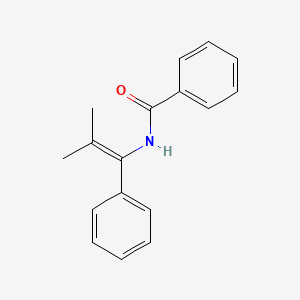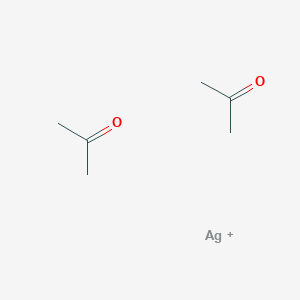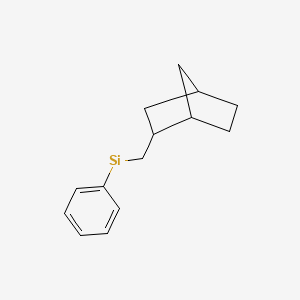
CID 78061101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78061101 is a useful research compound. Its molecular formula is C14H18Si and its molecular weight is 214.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and its intended use. Common synthetic routes include:
Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to facilitate the formation of the compound.
Multi-step Synthesis: Involving several intermediate steps to achieve the final product.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale processes that ensure high yield and purity. These methods may include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Continuously producing the compound in a streamlined process.
Biotechnological Methods: Using biological systems, such as microorganisms, to produce the compound.
Análisis De Reacciones Químicas
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The compound loses electrons and increases its oxidation state.
Reduction: The compound gains electrons and decreases its oxidation state.
Substitution: One functional group in the compound is replaced by another.
Addition: New atoms or groups are added to the compound without breaking any bonds.
Common Reagents and Conditions
The reactions of chemical compounds often require specific reagents and conditions, such as:
Oxidizing Agents: Substances that facilitate oxidation reactions (e.g., potassium permanganate).
Reducing Agents: Substances that facilitate reduction reactions (e.g., sodium borohydride).
Catalysts: Substances that increase the rate of a reaction without being consumed (e.g., palladium on carbon).
Solvents: Liquids that dissolve reactants and facilitate reactions (e.g., ethanol, water).
Major Products Formed
The major products formed from chemical reactions depend on the specific reactants and conditions used. For example:
Oxidation of Alcohols: Produces aldehydes or ketones.
Reduction of Ketones: Produces secondary alcohols.
Substitution Reactions: Produces new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemical compounds, including those like CID 78061101, have a wide range of scientific research applications:
Chemistry: Used as reagents, catalysts, or intermediates in various chemical reactions.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for their potential therapeutic effects, such as drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include:
Binding to Receptors: Interacting with specific receptors on cells to trigger a response.
Enzyme Inhibition: Blocking the activity of enzymes to alter metabolic pathways.
Signal Transduction: Modulating signaling pathways within cells to influence cellular functions.
Comparación Con Compuestos Similares
Chemical compounds can be compared with similar compounds to highlight their uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example:
Structural Analogues: Compounds with similar structures but different functional groups.
Functional Analogues: Compounds with similar functions but different structures.
Unfortunately, specific details about similar compounds to CID 78061101 are not available from the search results. general methods for comparing compounds include analyzing their chemical structures, reactivity, and applications.
Conclusion
While specific information about this compound is limited, this article provides a general overview of the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds for chemical substances. Understanding these aspects is crucial for advancing research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H18Si |
|---|---|
Peso molecular |
214.38 g/mol |
InChI |
InChI=1S/C14H18Si/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h1-5,11-13H,6-10H2 |
Clave InChI |
UWZHPPCLCJIPMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C[Si]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


